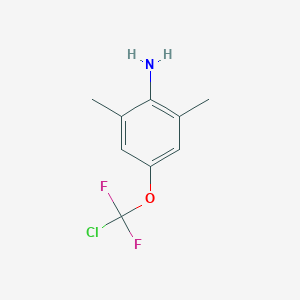
chloromethylsulfonyl(trifluoro)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethylsulfonyl(trifluoro)methane is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group, which imparts significant reactivity and stability to the molecule. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its ability to introduce trifluoromethyl groups into other molecules.
准备方法
Synthetic Routes and Reaction Conditions
Chloromethylsulfonyl(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine . This method allows for the efficient production of trifluoromethanesulfonyl chloride, which can then be further reacted to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of trifluoromethanesulfonic acid or sodium triflate . These methods are scalable and provide high yields of the desired product.
化学反应分析
Types of Reactions
Chloromethylsulfonyl(trifluoro)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metals, radical initiators, and strong acids or bases . Reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and dioxane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of trifluoromethylated compounds, while oxidation reactions may produce sulfonyl derivatives .
科学研究应用
Chloromethylsulfonyl(trifluoro)methane has numerous applications in scientific research:
作用机制
The mechanism by which chloromethylsulfonyl(trifluoro)methane exerts its effects involves the generation of highly reactive intermediates, such as trifluoromethyl radicals . These intermediates can undergo various reactions, including addition to double bonds and substitution at electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Chloromethylsulfonyl(trifluoro)methane can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl chloride: This compound is also used for trifluoromethylation but has different reactivity and stability profiles.
Difluoromethylsulfonyl chloride: This compound is used in similar applications but introduces difluoromethyl groups instead of trifluoromethyl groups.
The uniqueness of this compound lies in its ability to introduce trifluoromethyl groups, which significantly enhance the properties of the resulting molecules .
Conclusion
This compound is a versatile and valuable compound in various fields of scientific research and industry. Its unique properties and reactivity make it an essential reagent for the synthesis of a wide range of products, from pharmaceuticals to advanced materials.
属性
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
